molecular formula C20H17BrN2O4S B2768585 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-69-8

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2768585
CAS No.: 872197-69-8
M. Wt: 461.33
InChI Key: DTDHKACOHHKZTL-UHFFFAOYSA-N
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Description

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by the presence of a bromine atom, a trimethoxyphenyl group, and a thione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrimidine derivative, followed by bromination and cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes like tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and inhibition of cancer cell growth. Additionally, it can modulate signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Lacks the bromine atom but shares similar structural features.

    7-chloro-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione: Contains a chlorine atom instead of bromine.

    7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-one: Contains a carbonyl group instead of a thione moiety.

Uniqueness

The presence of the bromine atom and the thione moiety in 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione imparts unique chemical and biological properties to the compound. These features enhance its reactivity and potential as a therapeutic agent, distinguishing it from other similar compounds.

Properties

CAS No.

872197-69-8

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.33

IUPAC Name

7-bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O4S/c1-24-15-8-11(9-16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)7-10-6-12(21)4-5-14(10)27-19/h4-6,8-9H,7H2,1-3H3,(H,22,23,28)

InChI Key

DTDHKACOHHKZTL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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